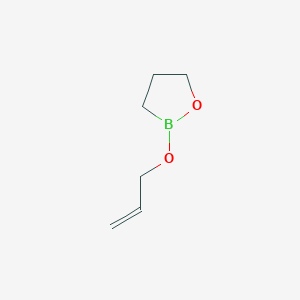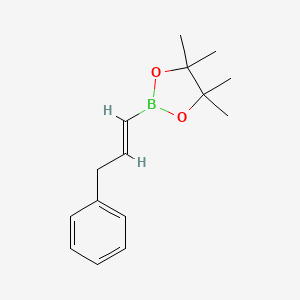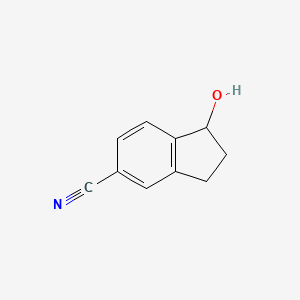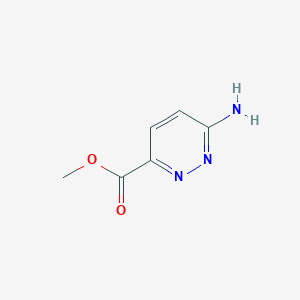
(Z)-3-(1H-Indol-3-il)acrilonitrilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of “(Z)-3-(1H-Indol-3-yl)acrylonitrile” involves the formation of a C=C bond of the acrylonitrile group that links the indole and the 3,4,5-trimethoxyphenyl rings . The acrylonitrile group is planar, with dihedral angles between the plane of the acrylonitrile unit and the planes of the benzene and indole ring systems .Molecular Structure Analysis
The molecular structure of “(Z)-3-(1H-Indol-3-yl)acrylonitrile” is characterized by a Z geometry of the C=C bond of the acrylonitrile group that links the indole and the 3,4,5-trimethoxyphenyl rings . The acrylonitrile group is planar, with dihedral angles between the plane of the acrylonitrile unit and the planes of the benzene and indole ring systems .Physical And Chemical Properties Analysis
“(Z)-3-(1H-Indol-3-yl)acrylonitrile” is a solid at room temperature . Its molecular weight is 168.2 . The compound’s InChI Code is 1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H/b4-3- .Aplicaciones Científicas De Investigación
Síntesis de 1H-Indazoles
El compuesto se utiliza en la ruta de funcionalización C–H catalizada por Rh(iii) para sintetizar diversos 1H-indazoles. Este proceso implica una anulación [4+1] basada en la escisión de un triple enlace Csp–Csp en alquililciclobutanoles, ofreciendo un método novedoso para preparar 1H-indazoles en condiciones de reacción suaves .
Creación de Derivados de Indoloquinazolinona
Otra aplicación es en la cascada de funcionalización/ciclización C(sp2)–H catalizada por Rh(iii) con indol de N-carboxamida y reactivos de yodo. Este método se utiliza para acceder a derivados de indoloquinazolinona, que presenta una amplia tolerancia a grupos funcionales, condiciones suaves y excelentes rendimientos .
Determinación del Peso Molecular
(Z)-3-(1H-Indol-3-il)acrilonitrilo, con un peso molecular de 168.20, se menciona a menudo en la literatura científica por su fórmula molecular (C11H8N2) y la determinación del peso, que es crucial en la síntesis y caracterización de nuevas entidades químicas .
Seguridad y Manipulación en la Investigación
El perfil de seguridad del compuesto, incluidas las frases de riesgo y las frases de precaución, es esencial para su manipulación en entornos de investigación. Generalmente se almacena sellado en condiciones secas a temperatura ambiente, y sus datos de seguridad son críticos para los protocolos de laboratorio .
Técnicas de Química Analítica
Este compuesto está sujeto a diversas técnicas analíticas como RMN, HPLC, LC-MS y UPLC para garantizar la pureza, identificar las características estructurales y controlar las reacciones en entornos de investigación .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
(Z)-3-(1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCABHQDRZQIOP-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268357 | |
| Record name | 2-Propenenitrile, 3-(1H-indol-3-yl)-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85452-79-5 | |
| Record name | 2-Propenenitrile, 3-(1H-indol-3-yl)-, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85452-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenenitrile, 3-(1H-indol-3-yl)-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)










